

Introduction: The Scientific Imperative for Rigorous Characterization

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Compound of Interest

Compound Name: *1-Methoxy-5-nitroisoquinoline*

Cat. No.: *B386197*

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1-Methoxy-5-nitroisoquinoline is a heterocyclic aromatic compound with significant potential as a scaffold in medicinal chemistry.^{[1][2]} The presence of the methoxy and nitro groups on the isoquinoline core imparts unique electronic and steric properties, making it a valuable precursor for novel therapeutic agents. The journey from synthesis to application, however, is critically dependent on a comprehensive analytical characterization to establish its chemical identity, purity, and stability. This guide delineates a multi-faceted analytical strategy to achieve this.

Foundational Analysis: Unveiling the Molecular Identity

The initial steps in characterizing a novel compound involve confirming its fundamental molecular properties.

Molecular Structure and Physicochemical Properties

The unambiguous determination of the molecular structure is the cornerstone of all subsequent analyses.

Table 1: Physicochemical Properties of **1-Methoxy-5-nitroisoquinoline**

Property	Value
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃
Molecular Weight	204.18 g/mol
IUPAC Name	1-methoxy-5-nitroisoquinoline
Canonical SMILES	<chem>COC1=NC=CC2=C1C(=CC=C2)[O-]</chem>

This data is computationally derived and serves as a baseline for experimental verification.

Spectroscopic Characterization: A Multi-Modal Approach

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in **1-Methoxy-5-nitroisoquinoline**.^[3]

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.^{[4][5]}

- ¹H NMR Spectroscopy:** The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For **1-Methoxy-5-nitroisoquinoline**, the expected spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.^{[6][7][8]} Anomalous line broadening can sometimes be observed in the NMR spectra of dihydroisoquinolines and related compounds, which may be influenced by the solvent and the presence of trace impurities.^[9]
- ¹³C NMR Spectroscopy:** The carbon-13 NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons will be characteristic of their local electronic environment.^[10]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:** Dissolve 5-10 mg of **1-Methoxy-5-nitroisoquinoline** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.^[11]

- Data Acquisition: Record the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12]

- High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of **1-Methoxy-5-nitroisoquinoline** by providing a highly accurate mass measurement of the molecular ion.
- Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.[13][14] For **1-Methoxy-5-nitroisoquinoline**, characteristic absorption bands are expected for the nitro group (asymmetric and symmetric stretches), the C-O-C ether linkage, and the aromatic ring C-H and C=C bonds.[15][16]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of **1-Methoxy-5-nitroisoquinoline** is expected to exhibit characteristic absorption maxima in the UV-Vis region.[17]

Experimental Protocol: FTIR and UV-Vis Spectroscopy

- FTIR: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
- UV-Vis: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) is prepared and the spectrum is recorded.[16]

Purity Assessment: The Role of Chromatography

Chromatographic techniques are indispensable for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[18] A validated HPLC method is essential for determining the purity of **1-Methoxy-5-nitroisoquinoline** and for monitoring its stability over time.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is a good starting point.
- Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape.
- Detection: UV detection at a wavelength where the compound has strong absorbance.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for assessing the purity of a sample and for monitoring the progress of a chemical reaction.[19]

Experimental Protocol: TLC Analysis

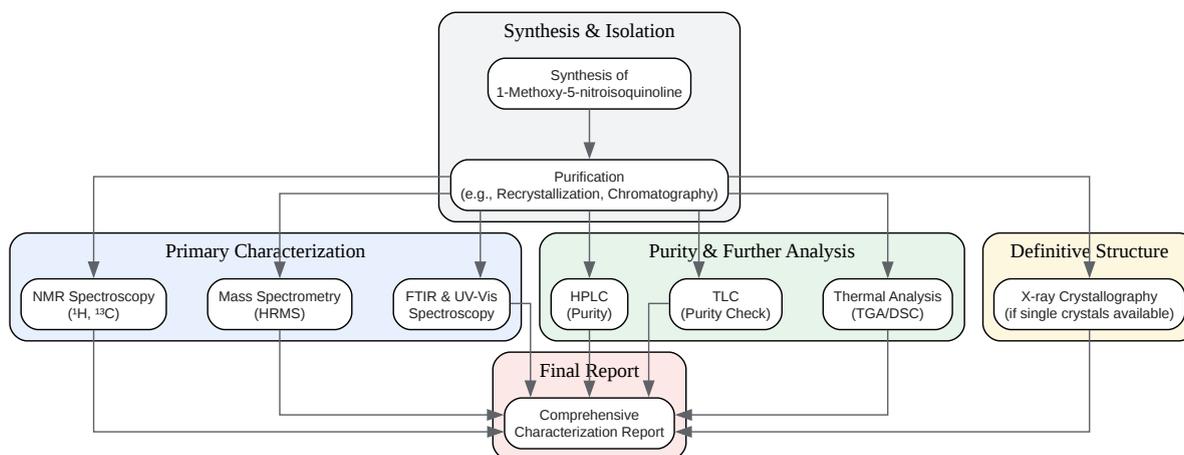
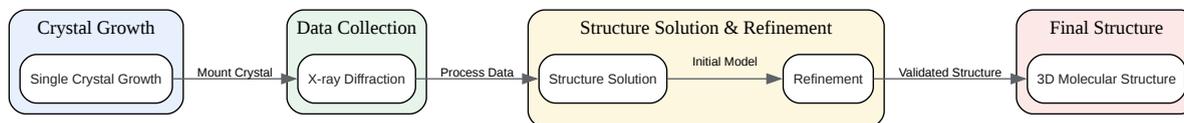
- Stationary Phase: Silica gel coated plates.
- Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

- Visualization: UV light (254 nm) or a suitable staining reagent.

Definitive Structural Elucidation: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of **1-Methoxy-5-nitroisoquinoline**, single-crystal X-ray crystallography is the gold standard.^{[20][21][22][23][24][25]} This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Workflow for X-ray Crystallography



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